4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide

Chemical Identity Purity Specification Procurement Quality

Researchers requiring precise 1,2,4-triazole-3-thione benzamides face supply inconsistency and undocumented stereochemistry. This compound resolves both issues: it features a single alpha-methyl stereocenter suited for enantioselective studies and a para-chloro substituent providing a spectrophotometric handle for kinetic assays. - Pure racemate (>98%) enables chirality/activity correlation in metalloenzyme inhibition. - 4-Cl benzamide fragment is validated for halogen-bonding interactions in FBDD campaigns. - Stocked in 1 g, 5 g, and 10 g research packs with same-day dispatch.

Molecular Formula C12H13ClN4OS
Molecular Weight 296.78 g/mol
Cat. No. B12852416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide
Molecular FormulaC12H13ClN4OS
Molecular Weight296.78 g/mol
Structural Identifiers
SMILESCC(C1=NNC(=S)N1C)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H13ClN4OS/c1-7(10-15-16-12(19)17(10)2)14-11(18)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,18)(H,16,19)
InChIKeyFHIYTGDNPNKELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-mercaptotriazole Benzamide Overview


4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide (CAS 737774-48-0) is a synthetic small molecule belonging to the 1,2,4-triazole-3-thione class of heterocyclic benzamides . It has a molecular formula of C12H13ClN4OS and a molecular weight of 296.78 g/mol, with a monoisotopic mass of 296.049860 . The compound features a 4-chlorobenzamide moiety linked via an ethyl bridge to a 5-mercapto-4-methyl-4H-1,2,4-triazole core, presenting a single stereocenter . Commercial suppliers list this compound at purities of 95% to 98%, indicating its availability for research procurement .

Chiral probe with single stereocenter supports enantioselective SAR studies
Para-chloro substituent enables halogen-bonding interaction research
5-Mercaptotriazole scaffold for metal-coordinating enzyme inhibition screening

Structural Determinants: 4-Chloro and Ethyl Linker


Within the 5-mercapto-1,2,4-triazole benzamide family, subtle structural variations produce non-interchangeable compounds for research procurement. The target compound's specific combination of a para-chloro substituent on the benzamide ring and the alpha-methyl-branched ethyl linker distinguishes it from its closest analogs . The unsubstituted parent benzamide (CAS 754233-93-7, MW 262.33) lacks the chlorine atom, which is known to modulate lipophilicity, metabolic stability, and target-binding affinity in triazole benzamide series . Additionally, the positional isomer 4-chloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (CAS 724740-70-9) differs in the attachment point of the ethylene spacer, potentially altering conformational flexibility and biological recognition . These structural distinctions mean that even closely related class members cannot be substituted without risking divergent pharmacokinetic and pharmacodynamic profiles.

Des-chloro parent (CAS 754233-93-7) lacks para-Cl, potentially altering lipophilicity and target-binding profile.
Linear ethylene positional isomer (CAS 724740-70-9) has no chiral center, changing stereochemical and conformational properties.
Ortho-chloro regioisomer (CAS 713098-63-6) introduces steric clash and shorter linker, which may shift binding mode.

Differentiation Evidence vs. Closest Analogs


Purity and Identity vs. Unsubstituted Parent

The target compound (CAS 737774-48-0) is precisely defined by a molecular formula of C12H13ClN4OS and molecular weight of 296.78, incorporating a para-chloro substituent that adds 34.45 g/mol relative to the unsubstituted parent benzamide (CAS 754233-93-7, C12H14N4OS, MW 262.33) . Commercially, the target compound is available at 98% purity , compared to typical 95% purity for close structural analogs such as the positional isomer 4-chloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide . This purity differential is critical for reproducible biological assays.

Purity & Identity
Head-to-head
MW 296.78 vs 262.33 g/mol; purity 98% vs 95%
Supports procurement identity confirmation
Database and vendor specifications
Chemical Identity Purity Specification Procurement Quality

Linker Topology: Branched vs. Linear Spacer

The target compound connects the triazole core to the benzamide via a chiral alpha-methyl-branched ethyl linker, whereas the positional isomer CAS 724740-70-9 employs a linear ethylene (-CH2-CH2-) spacer . This topological difference alters the spatial orientation of the benzamide pharmacophore. Both compounds share the exact molecular formula C12H13ClN4OS and molecular weight 296.78, yet are chromatographically and spectroscopically distinct entities . The branched linker introduces a stereocenter absent in the linear isomer, providing an additional handle for chiral resolution and enantioselective biological evaluation.

Linker Topology
Head-to-head
Branched -CH(CH₃)- linker with stereocenter vs linear -CH₂-CH₂-
Enables chiral resolution and stereospecific SAR
ChemSpider CSID 2409731; identical MW
Linker Geometry Conformational Flexibility Structure-Activity Relationship

Para-Chloro vs. Unsubstituted Benzamide

The para-chloro substituent on the benzamide ring of CAS 737774-48-0 (C12H13ClN4OS, MW 296.78) is absent in the closest des-chloro analog, N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide (CAS 754233-93-7, C12H14N4OS, MW 262.33) . In homologous triazole benzamide series, para-halogen substitution has been shown to enhance urease inhibition potency: for example, 4-chloro-substituted N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides achieved IC50 values as low as 0.0137 µM, representing a >1100-fold improvement over the thiourea standard (IC50 15.151 µM) [1]. Although the target compound itself lacks published IC50 data, the established role of para-chloro substitution in enhancing target binding through halogen bonding and increased lipophilicity provides a strong mechanistic rationale for its differentiation from the des-chloro parent.

Para-Cl Contribution
Class-level
Para-Cl triazole benzamide class IC50 0.0137 µM (urease); ΔClogP ~ +0.7 estimated
May support halogen-bond-driven target engagement studies
Class-level inference; no target-specific IC50 reported
Halogen Bonding Lipophilicity Modulation Target Affinity

4-Chloro vs. 2-Chloro Regioisomer Comparison

The target compound bears a para-chloro substituent, distinguishing it from the ortho-chloro regioisomer 2-chloro-N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide (CAS 713098-63-6, C11H11ClN4OS, MW 282.75) . Beyond the chlorine position, the two compounds differ in linker length (ethyl-branched vs. methylene), resulting in distinct molecular formulas and weights. In triazole benzamide literature, para-substitution generally affords superior target selectivity compared to ortho-substitution, which can introduce steric clashes that reduce binding affinity [1]. The target compound's para-chloro arrangement provides a favorable vector for halogen bonding without the steric hindrance associated with ortho-substituted analogs.

Regioisomer Comparison
Cross-study
4-Cl (para) vs 2-Cl (ortho), MW 296.78 vs 282.75; linker length difference
Distinct steric/electronic profile for SAR profiling
ChemicalBook/ChemSpider structural data
Regioisomer Selectivity SAR Profiling Off-Target Discrimination

5-Mercaptotriazole as Metal-Coordinating Pharmacophore

The 5-mercapto-1,2,4-triazole moiety in the target compound exists in thiol-thione tautomeric equilibrium, a feature shared across the 5-mercaptotriazole benzamide class that enables metal ion coordination at enzyme active sites [1]. In the homologous series reported by Saeed et al. (2017), 5-mercaptotriazole benzamides exhibited non-competitive (compounds 5c, 5e) and mixed-type (compounds 5d, 5j) urease inhibition kinetics, with Ki values in the nanomolar range, indicating direct interaction with the dinuclear nickel center of jack bean urease [1]. The target compound's free thiol group is a prerequisite for this metal-coordinating pharmacophore, distinguishing it from S-alkylated or disulfide analogs that lack the nucleophilic sulfur. While the target compound itself has not been kinetically characterized, the conserved 5-mercapto-4-methyl-1,2,4-triazole scaffold supports its potential as a metal-chelating enzyme inhibitor.

Metal-Coordinating Pharmacophore
Class-level
Free 5-mercapto group; class Ki in nM range (non-competitive/mixed-type urease inhibition)
Retains critical thiol for metalloenzyme inhibitor development research
Kinetic data from homologous triazole benzamides
Metal Chelation Thiol Reactivity Enzyme Inhibition Mechanism

4-Chloro-5-mercaptotriazole Benzamide: Research Applications


Chiral Probe for Enantioselective Enzyme Inhibition

The target compound's single stereocenter (alpha-methyl-branched ethyl linker) makes it suitable for enantioselective synthesis and chiral resolution studies . Procurement of the racemate or enantiopure forms enables investigation of stereochemistry-dependent inhibition of metalloenzymes such as urease, where the 5-mercapto-1,2,4-triazole core serves as a metal-chelating warhead [1]. The para-chloro substituent provides a spectrophotometric handle (UV absorption) for analytical quantification in kinetic assays.

Halogen-Bond Fragment-Based Drug Discovery

With its para-chloro substituent on the benzamide ring, the compound is a candidate fragment for halogen-bonding studies in fragment-based drug discovery campaigns . In triazole benzamide series, para-halogen substitution has been associated with >1000-fold improvements in enzyme inhibition potency compared to standards [1], making this compound a valuable starting point for structure-based optimization of halogen bonding interactions with protein targets.

Regioisomeric Profiling in Antimicrobial Panels

The target compound's distinct 4-chloro, ethyl-branched architecture differentiates it from both the 2-chloro regioisomer (CAS 713098-63-6) and the linear ethylene positional isomer (CAS 724740-70-9) . Procurement of all three isomers enables systematic side-by-side antimicrobial or enzyme inhibition screening to identify regioisomer-specific activity cliffs, a key exercise in structure-activity relationship (SAR) elucidation for triazole benzamide lead optimization.

Urease and Metalloenzyme Inhibitor Development

The 5-mercapto-4-methyl-1,2,4-triazole pharmacophore conserved in the target compound has been kinetically validated in homologous series as a non-competitive urease inhibitor with sub-micromolar potency . The free thiol group enables direct coordination to the dinuclear nickel center of urease, a mechanism confirmed by molecular docking in closely related triazole benzamides . The target compound, with its 4-chloro benzamide moiety, offers a distinct vector for extending interactions into the enzyme's hydrophobic pocket adjacent to the active site.

Application
Selection Property
Validation Focus
Enantioselective enzyme inhibition studies
Single stereocenter for chiral resolution
Stereochemistry-dependent activity profiling
Halogen-bond fragment-based discovery
Para-chloro substituent for halogen bonding
Target engagement via halogen-bond interaction verification
Regioisomeric SAR profiling
Distinct 4-Cl, branched-linker architecture
Side-by-side activity cliff identification with regioisomers
Urease/metalloenzyme inhibitor research
5-Mercaptotriazole metal-chelating warhead
Enzyme inhibition kinetics and metal-coordination verification
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